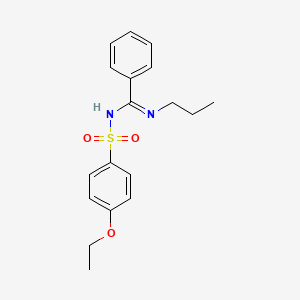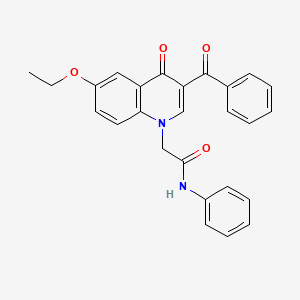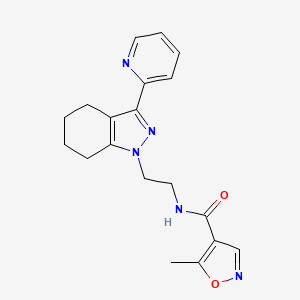![molecular formula C23H24FN5O2S B2991110 1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111197-06-8](/img/structure/B2991110.png)
1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C23H24FN5O2S and its molecular weight is 453.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Triazole compounds, which this compound is a derivative of, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
It’s worth noting that triazole derivatives have been found to intercalate dna , which could be a potential mode of action for this compound
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that they may affect multiple biochemical pathways.
Pharmacokinetics
Triazole compounds are commonly used in medicinal chemistry due to their safety profile and excellent therapeutic index . This suggests that they may have favorable pharmacokinetic properties.
Result of Action
Given the wide range of pharmacological activities exhibited by triazole compounds , it can be inferred that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
The compound 1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has been found to exhibit significant biochemical activity. It has been reported to intercalate DNA , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in DNA replication and transcription
Cellular Effects
The cellular effects of this compound are primarily related to its DNA intercalation activity . This activity can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, DNA intercalation can disrupt the normal functioning of DNA replication and transcription processes, potentially leading to cell death
Molecular Mechanism
The molecular mechanism of action of this compound is believed to involve DNA intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, which can disrupt the DNA’s normal structure and function. This can inhibit DNA replication and transcription, leading to cell death . The compound may also interact with other biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
1-[(4-fluorophenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2S/c1-4-11-28-21(31)18-10-7-16(20(30)25-14(2)3)12-19(18)29-22(28)26-27-23(29)32-13-15-5-8-17(24)9-6-15/h5-10,12,14H,4,11,13H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQMSGNSKMHBPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2991027.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2991030.png)
![N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2991031.png)

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2991035.png)
![2-Chloro-1-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2991036.png)
![3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one](/img/structure/B2991037.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2991042.png)
![3-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B2991044.png)
![Trans-5-Benzyl 1-Tert-Butyl 3-Oxotetrahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1,5(3H)-Dicarboxylate](/img/structure/B2991045.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2991046.png)



